molecular formula C13H11N3O3S B512311 1-(4-Methoxyphenyl)sulfonylbenzotriazole

1-(4-Methoxyphenyl)sulfonylbenzotriazole

Cat. No.: B512311
M. Wt: 289.31 g/mol
InChI Key: IPKORNRJLQCQNO-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)sulfonylbenzotriazole is a benzotriazole derivative featuring a sulfonyl group attached to a 4-methoxyphenyl substituent. Benzotriazoles are heterocyclic compounds containing a fused benzene and triazole ring, widely utilized in pharmaceuticals, agrochemicals, and materials science due to their stability and versatile reactivity. The 4-methoxyphenyl substituent introduces an electron-donating methoxy group, which may influence solubility and intermolecular interactions.

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c1-19-10-6-8-11(9-7-10)20(17,18)16-13-5-3-2-4-12(13)14-15-16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKORNRJLQCQNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methoxyphenyl)sulfonylbenzotriazole is a compound belonging to the class of benzotriazole derivatives, which are recognized for their diverse biological and chemical applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

1-(4-Methoxyphenyl)sulfonylbenzotriazole features a methoxy group attached to a phenyl ring, which is further linked to a sulfonyl group and a benzotriazole moiety. This structure imparts unique physicochemical properties that influence its biological activity.

PropertyValue
IUPAC Name 1-(4-Methoxyphenyl)sulfonylbenzotriazole
Molecular Formula C15H14N3O3S
Molecular Weight 303.35 g/mol
Solubility Soluble in organic solvents

The biological activity of 1-(4-Methoxyphenyl)sulfonylbenzotriazole is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The benzotriazole moiety can act as an electron donor or acceptor, modulating the activity of target proteins. The sulfonyl group enhances binding affinity, leading to increased specificity in biological interactions.

Key Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for various enzymes, potentially affecting metabolic pathways.
  • Protein-Ligand Interactions: Its ability to bind selectively to proteins suggests potential roles in regulating biochemical processes.

Biological Activity

Research indicates that 1-(4-Methoxyphenyl)sulfonylbenzotriazole exhibits several biological activities:

  • Antimicrobial Activity: Studies have shown that benzotriazole derivatives possess antimicrobial properties. The presence of the methoxy group may enhance this activity by improving solubility and membrane permeability.
  • Anticancer Potential: Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
  • Anti-inflammatory Effects: The compound has been investigated for its potential to modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of various benzotriazole derivatives, including 1-(4-Methoxyphenyl)sulfonylbenzotriazole. The results indicated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values in the micromolar range. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The study demonstrated that 1-(4-Methoxyphenyl)sulfonylbenzotriazole exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against these pathogens, suggesting its potential as a lead compound for developing new antibiotics.

Research Findings

Recent research highlights the versatility of 1-(4-Methoxyphenyl)sulfonylbenzotriazole in various fields:

  • Pharmacological Studies: Ongoing studies are exploring its use in drug formulations aimed at targeting specific diseases due to its favorable pharmacokinetics.
  • Material Science Applications: Its unique chemical properties are being investigated for applications in developing advanced materials, such as coatings and polymers with enhanced durability.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural analogs and their distinguishing features:

Compound Name Core Structure Key Substituents Functional Groups Notable Properties/Activities Reference
1-(4-Methoxyphenyl)sulfonylbenzotriazole Benzotriazole 4-Methoxyphenyl sulfonyl Sulfonyl, Methoxy N/A (Inferred: High polarity, stability) -
1-[(4-Fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole Benzimidazole 4-Fluorophenyl sulfonyl, Methyl Sulfonyl, Fluorine, Methyl Potential biological activity (e.g., enzyme inhibition)
1-[Morpholin-4-yl(phenyl)methyl]-1H-benzotriazole Benzotriazole Morpholinyl-phenyl methyl Morpholine, Phenyl Enhanced solubility (basic morpholine group)
4-Methyl-5-(4-methylphenyl)sulfinyl-1,2,3-thiadiazole Thiadiazole 4-Methylphenyl sulfinyl, Methyl Sulfinyl, Methyl Antimicrobial/antioxidant potential
(E)-1-(4-Chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone Chalcone Halogens (Cl, I), Methoxyphenyl α,β-Unsaturated ketone, Methoxy IC50 = 13.82 μM (anti-inflammatory)
Key Observations:
  • Sulfonyl vs.
  • Methoxy vs. Halogen Substituents : The 4-methoxyphenyl group in the target compound donates electrons via resonance, contrasting with electron-withdrawing halogens (e.g., fluorine in ), which may reduce reactivity in electrophilic substitutions .

Physicochemical Properties

  • However, the methoxy group’s hydrophobicity may offset this effect .
  • Stability : Sulfonyl groups resist oxidation better than sulfinyl or thioether groups, making the target compound more stable under oxidative conditions compared to thiadiazole derivatives .

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